5'-Chlorospiro[cyclopropane-1,3'-indoline]
Description
Structure
2D Structure
Properties
IUPAC Name |
5-chlorospiro[1,2-dihydroindole-3,1'-cyclopropane] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN/c11-7-1-2-9-8(5-7)10(3-4-10)6-12-9/h1-2,5,12H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKOPQNQNAIPLBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CNC3=C2C=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5'-Chlorospiro[cyclopropane-1,3'-indoline] is a spirocyclic compound that has garnered attention in pharmaceutical and biological research due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article will explore the compound's synthesis, biological mechanisms, and relevant case studies highlighting its efficacy.
Chemical Structure and Synthesis
5'-Chlorospiro[cyclopropane-1,3'-indoline] features a unique spirocyclic structure that contributes to its biological activity. The synthesis typically involves the cyclization of indoline derivatives with cyclopropane-containing reagents in the presence of a chlorinating agent. Common synthetic routes include:
- Cyclization Reaction : Indoline derivatives react with cyclopropane reagents under controlled conditions.
- Chlorination : The introduction of chlorine is achieved through various chlorinating agents, which influence the compound's reactivity and binding properties.
The reaction conditions often require specific temperatures and solvents to ensure high yield and purity of the product.
Antimicrobial Properties
Research indicates that 5'-Chlorospiro[cyclopropane-1,3'-indoline] exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum potential. The mechanism of action is believed to involve interference with bacterial cell wall synthesis or function, although detailed molecular targets remain to be fully elucidated.
Table 1: Antimicrobial Activity of 5'-Chlorospiro[cyclopropane-1,3'-indoline]
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Properties
The anticancer potential of 5'-Chlorospiro[cyclopropane-1,3'-indoline] has been evaluated in several studies. The compound has shown promise in inhibiting cancer cell proliferation in various cell lines, including breast and lung cancer cells. The proposed mechanism involves the induction of apoptosis (programmed cell death) and cell cycle arrest.
Case Study: Breast Cancer Cell Lines
In a study involving MCF-7 breast cancer cells, treatment with 5'-Chlorospiro[cyclopropane-1,3'-indoline] resulted in a significant decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells following treatment, highlighting the compound's potential as a therapeutic agent in cancer treatment.
The biological activity of 5'-Chlorospiro[cyclopropane-1,3'-indoline] is attributed to its ability to interact with specific molecular targets within cells. The spirocyclic structure allows for effective binding to enzymes and receptors involved in critical biochemical pathways.
Key proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways essential for bacterial growth or cancer cell proliferation.
- Receptor Modulation : It may modulate receptor activities that are crucial for cell signaling processes related to inflammation or tumor growth.
Comparison with Similar Compounds
5'-Chlorospiro[cyclopropane-1,3'-indoline] can be compared with other spirocyclic compounds such as:
| Compound | Biological Activity | Unique Features |
|---|---|---|
| 5'-Bromospiro[cyclopropane-1,3'-indoline] | Antimicrobial | Bromine atom enhances reactivity |
| Spiro[cyclopropane-1,2’-steroids] | Diuretic/antiandrogenic | Steroidal structure influences activity |
The presence of the chlorine atom in 5'-Chlorospiro[cyclopropane-1,3'-indoline] imparts distinct chemical properties compared to its brominated or fluorinated analogs, potentially affecting its biological interactions and efficacy.
Scientific Research Applications
Scientific Research Applications
5'-Chlorospiro[cyclopropane-1,3'-indoline] has several notable applications across different domains:
Organic Chemistry
The compound serves as a building block for synthesizing complex organic molecules. Its spirocyclic nature is crucial for creating diverse molecular architectures used in pharmaceuticals and materials science.
Research indicates that 5'-Chlorospiro[cyclopropane-1,3'-indoline] may exhibit significant biological activities:
- Antimicrobial Properties : Preliminary studies suggest that the compound could interact with microbial targets, potentially leading to new antimicrobial agents.
- Anticancer Potential : The spirocyclic structure may allow for interactions with specific receptors or enzymes involved in cancer pathways, suggesting potential therapeutic effects against cancer cells.
Pharmaceutical Development
The compound is being explored as a pharmaceutical intermediate. Its unique structure may facilitate the development of novel drug candidates with enhanced efficacy and reduced side effects.
Future Research Directions
Despite its potential applications, research on 5'-Chlorospiro[cyclopropane-1,3'-indoline] is still emerging. Future studies should focus on:
- In-depth Biological Studies : Investigating its interactions with biological macromolecules to elucidate its mechanism of action.
- Pharmacological Testing : Evaluating its efficacy and safety profiles in preclinical models.
- Derivatization Studies : Exploring modifications to enhance its therapeutic potential.
Comparison with Similar Compounds
5'-Fluorospiro[cyclopropane-1,3'-indoline]
- Molecular formula : C₁₀H₁₀FN .
- Molecular weight : 163.20 g/mol .
- Key differences : Fluorine’s smaller atomic radius and lower electronegativity compared to chlorine reduce steric hindrance and alter electronic effects. Fluorinated analogs are often prioritized in drug discovery for improved metabolic stability .
5'-Bromospiro[cyclopropane-1,3'-indoline]
- Molecular formula : C₁₀H₁₀BrN .
- Molecular weight : ~240.10 g/mol (estimated).
- Key differences: Bromine’s larger size enhances van der Waals interactions in biological targets but may reduce solubility.
Positional Isomers
6'-Chlorospiro[cyclopropane-1,3'-indoline]
- Molecular formula : C₁₀H₉ClN .
- For example, 6'-chloro derivatives show distinct NMR shifts (e.g., δ 8.27 for aromatic protons) compared to 5'-chloro analogs .
Ring-System Variants
Spiro[cyclopentane-1,3'-indoline]
- Synthesis: Achieved via NaOH-catalyzed (3+2) cycloaddition between donor-acceptor cyclopropanes and α,β-unsaturated enamides .
- These derivatives exhibit higher diastereoselectivity in synthesis .
Spiro[indoline-3,4-piperidine]
- Key differences : Replacement of cyclopropane with piperidine introduces basicity and conformational flexibility, improving solubility but reducing target selectivity in anticancer studies .
Functionalized Derivatives
Key Research Findings
Anticancer Activity : Spiro[indoline-3,4-piperidine] derivatives (e.g., A1-A4) showed moderate anticancer activity, but cyclopropane analogs (B1-B7) demonstrated improved selectivity due to reduced conformational flexibility .
Enzyme Inhibition: Acetylated 5'-chloro derivatives (e.g., 4z) inhibited carboxylesterase Notum Ac with IC₅₀ values in the nanomolar range, attributed to the chlorine atom’s electron-withdrawing effects enhancing covalent binding .
Synthetic Efficiency : NaOH-promoted (3+2) cycloadditions achieved spirocyclopentane-indoline derivatives in >90% yields, whereas cyclopropane analogs required harsher conditions (e.g., HCl catalysis) .
Preparation Methods
Core Preparation Methods
Domino Corey-Chaykovsky Reaction (One-Pot Cyclopropanation)
A highly effective method for synthesizing spirocyclopropyl oxindoles, including derivatives like 5'-Chlorospiro[cyclopropane-1,3'-indoline], is the domino Corey-Chaykovsky reaction. This involves the generation of sulfur ylides from trimethyl sulfoxonium iodide and sodium hydride, which then react with spiro-epoxy or isatin derivatives to form the cyclopropane ring in a one-pot process.
General Procedure Highlights:
- Oven-dried glassware under argon atmosphere is used.
- Trimethyl sulfoxonium iodide is dissolved in dry DMSO or DMF.
- Sodium hydride (NaH) is added to generate the ylide.
- The spiro-epoxy or isatin substrate is added, and the mixture stirred at controlled temperatures (0–50°C).
- Reaction monitored by thin-layer chromatography (TLC).
- Work-up involves quenching with saturated ammonium chloride, extraction with ethyl acetate, washing, drying, and purification by silica gel chromatography.
Optimization Data (Representative):
| Entry | Ylide Source (equiv) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Me3SOI (3) | NaH (4) | DMSO | 25 | 1 | 76 |
| 2 | Me3SOI (3) | NaH (4) | DMF | 0 | 3 | 75 |
| 3 | Me3SOI (2) | Cs2CO3 (3) | MeCN | 50 | 2 | 80 |
Note: Me3SOI = Trimethyl sulfoxonium iodide; NaH = Sodium hydride; Cs2CO3 = Cesium carbonate
This data shows that the use of sodium hydride in DMSO or DMF at mild temperatures (0–25°C) yields the product efficiently, with yields up to 76%. Using cesium carbonate as base in acetonitrile at elevated temperature (50°C) can also provide good yields (up to 80%) but may require longer reaction times.
Specific Preparation Routes
From Spiro-epoxyoxindole (Method A)
- The spiro-epoxyoxindole precursor is treated with the ylide generated from trimethyl sulfoxonium iodide and sodium hydride in dry DMSO.
- Reaction at 25°C for 1 hour yields the spirocyclopropyl product.
- Purification by flash chromatography yields about 76% isolated product.
From Isatin Derivatives (Method B)
- Isatin (1-methylindoline-2,3-dione) is reacted under similar conditions with the ylide in DMSO.
- Reaction at 25°C for 1 hour gives yields around 72%.
- This method is useful for synthesizing spirocyclopropyl oxindoles with variations at the indoline ring.
From Spiro-aziridine Oxindole (Method C)
- Spiro-aziridine intermediates are converted to spirocyclopropyl oxindoles using the ylide in DMF.
- Lower temperatures (0°C) and longer reaction times (3–4 hours) improve yields up to 75%.
These methods underscore the versatility of the Corey-Chaykovsky reaction in preparing spirocyclopropyl indoline derivatives, including 5'-Chlorospiro[cyclopropane-1,3'-indoline].
Stock Solution Preparation for Experimental Use
For practical applications and biological testing, stock solutions of 5'-Chlorospiro[cyclopropane-1,3'-indoline] are prepared with precise molarity calculations. A typical preparation table is as follows:
| Amount of Compound | Volume for 1 mM (mL) | Volume for 5 mM (mL) | Volume for 10 mM (mL) |
|---|---|---|---|
| 1 mg | 5.5556 | 1.1111 | 0.5556 |
| 5 mg | 27.7778 | 5.5556 | 2.7778 |
| 10 mg | 55.5556 | 11.1111 | 5.5556 |
Stock solutions are typically prepared in DMSO and stored at -80°C for up to 6 months or at -20°C for up to 1 month to maintain stability.
Notes on Solvent and Formulation
- The compound is soluble in DMSO, PEG300, Tween 80, and corn oil, allowing flexible formulation for in vivo studies.
- The order of solvent addition is critical to maintain solution clarity.
- Physical methods like vortexing, ultrasound, or mild heating can aid dissolution.
- Detailed in vivo formulation protocols involve preparing a DMSO master stock followed by stepwise addition of co-solvents.
Summary Table of Preparation Methods
| Method | Starting Material | Base | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| Method A | Spiro-epoxyoxindole | NaH | DMSO | 25°C | 1 h | 76 | One-pot Corey-Chaykovsky reaction |
| Method B | Isatin derivative | NaH | DMSO | 25°C | 1 h | 72 | Similar one-pot cyclopropanation |
| Method C | Spiro-aziridine oxindole | NaH | DMF | 0°C | 3-4 h | 75 | Lower temperature improves yield |
| Alternative (Base) | Cs2CO3 | MeCN/DMSO | 50°C | 2-4 h | 40-80 | Moderate to good yields |
Q & A
Q. What are the common synthetic routes for preparing 5'-Chlorospiro[cyclopropane-1,3'-indoline] derivatives, and how can reaction conditions be optimized?
The synthesis of spiroindoline derivatives typically involves cyclopropanation and indoline functionalization. For example, esterification of 5-chloropyridin-3-ol with indole-4-carboxylic acid derivatives under acidic conditions yields high-purity products (e.g., 92–98% yields for methyl-substituted analogs) . Optimization strategies include:
Q. What analytical techniques are essential for characterizing 5'-Chlorospiro[cyclopropane-1,3'-indoline] and its analogs?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments (e.g., distinguishing spiro-junction protons at δ 1.8–2.2 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formulas (e.g., CHClN for the parent compound) .
- X-ray Crystallography : Resolves stereochemistry, as seen in dispiro[indoline-pyrrolidine] derivatives .
Q. How does the chloro-substitution at the 5'-position influence the compound’s biochemical interactions?
The chloro group enhances electrophilicity, improving binding to enzymatic targets like cholinesterases. For example, 5'-chloro derivatives exhibit higher inhibition constants () compared to non-halogenated analogs due to hydrophobic and halogen-bonding interactions with active-site residues .
Advanced Research Questions
Q. How can researchers address contradictions in spectral data during structural elucidation?
Discrepancies in NMR or mass spectra often arise from:
- Tautomerism : For hydrazone derivatives, dynamic equilibria between keto-enol forms may split signals .
- Crystallographic vs. solution-state differences : Solid-state structures (via X-ray) may not reflect solution conformations. Use variable-temperature NMR or DFT calculations (e.g., CrystalExplorer v17.5) to reconcile data .
- Impurity profiling : LC-MS/MS can detect trace byproducts missed in initial analyses .
Q. What computational strategies are effective for predicting the bioactivity of 5'-Chlorospiro[cyclopropane-1,3'-indoline] derivatives?
- Molecular docking : Tools like AutoDock Vina or MOE simulate binding to targets (e.g., SARS-CoV-2 3CLpro) .
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups at C5') with inhibitory activity using descriptors like logP and polar surface area .
- MD simulations : Assess stability of ligand-protein complexes over nanosecond timescales .
Q. What methodologies enable efficient synthesis of multi-functionalized spiroindoline derivatives?
- One-pot multicomponent reactions : Combine indoline, cyclopropane precursors, and electrophiles (e.g., aryl halides) under microwave irradiation to reduce steps .
- Regioselective functionalization : Use directing groups (e.g., methoxy) to control substitution patterns, as demonstrated in dispiro[indoline-pyrrolidine] syntheses .
Q. How can researchers design experiments to resolve conflicting bioactivity data across studies?
- Standardize assay conditions : Control pH, temperature, and co-solvents (e.g., DMSO ≤1% v/v) to minimize variability .
- Validate target engagement : Use orthogonal assays (e.g., SPR for binding affinity and enzymatic activity tests) .
- Meta-analysis : Pool data from structural analogs to identify trends (e.g., chloro-substitution vs. IC) .
Methodological Frameworks for Rigorous Research
Q. How should a research plan be structured to investigate novel spiroindoline derivatives?
Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):
- Hypothesis : “5'-Chlorospiro[cyclopropane-1,3'-indoline] derivatives with electron-deficient aryl groups will exhibit enhanced kinase inhibition.”
- Procedures : Include synthetic protocols, characterization workflows, and bioassay conditions .
- Data analysis : Define statistical thresholds (e.g., p < 0.01) and software tools (e.g., GraphPad Prism) .
Q. What are common pitfalls in designing studies on spiroindoline-based inhibitors?
- Overlooking stereochemistry : Spiro-junctions create chiral centers; use chiral HPLC or circular dichroism to confirm enantiopurity .
- Ignoring metabolic stability : Include microsomal stability assays early to prioritize leads .
- Inadequate controls : Use known inhibitors (e.g., donepezil for cholinesterases) as benchmarks .
Data Presentation and Reproducibility
Q. How can researchers ensure reproducibility in synthesizing and testing 5'-Chlorospiro[cyclopropane-1,3'-indoline] analogs?
- Detailed supplementary information : Report exact molar ratios, reaction times, and purification methods (e.g., “recrystallized from EtOAc/hexane, 3:1 v/v”) .
- Deposit structural data : Submit crystallographic data to the Cambridge Structural Database (CCDC) or Protein Data Bank (PDB) .
- Adopt FAIR principles : Make datasets machine-readable and citeable via DOIs .
Retrosynthesis Analysis
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Strategy Settings
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
